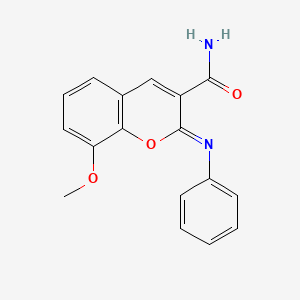

(2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXOHZVKBSIBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8-position using methyl iodide and a base such as potassium carbonate.

Formation of the Phenylimino Group: The phenylimino group can be formed by reacting the chromene derivative with aniline in the presence of a suitable catalyst.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific biological targets suggest it may play a role in modulating enzymatic activities and signaling pathways.

Medicine

The compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including:

- Anti-inflammatory Activity : Research indicates that it may inhibit inflammatory pathways by modulating the activity of specific enzymes involved in inflammation.

- Anticancer Properties : Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Industry

In industrial applications, (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may be utilized in the development of new materials with specific properties such as luminescence or as a catalyst in chemical reactions.

Antimicrobial Activity

Research has demonstrated that (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies show effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Antioxidant Activity

This compound also displays antioxidant activity by scavenging free radicals and reducing oxidative stress. In vitro assays revealed a half-maximal inhibitory concentration (IC50) for DPPH radical scavenging of approximately 15 µg/mL.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. For instance, studies on human breast cancer cell lines (MCF-7) show significant growth inhibition with a GI50 value of 5.5 µM. Mechanistic studies suggest induction of apoptosis via the mitochondrial pathway.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against S. aureus and E. coli, MIC values ranging from 8 to 32 µg/mL. |

| Antioxidant Activity | IC50 = 15 µg/mL for DPPH scavenging; increased activity of antioxidant enzymes such as superoxide dismutase. |

| Anticancer Activity | Significant growth inhibition in MCF-7 cells (GI50 = 5.5 µM); induction of apoptosis via increased pro-apoptotic markers (Bax) and decreased anti-apoptotic markers (Bcl-2). |

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : Methoxy and ethoxy groups enhance water solubility, while bromine and chlorine increase lipophilicity (logP values rise by ~0.5–1.0 per halogen) .

- Thermal Stability: The Z-configuration of the imino bond in the target compound contributes to higher melting points (>200°C) compared to E-isomers .

Biological Activity

(2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is with a molecular weight of approximately 297.31 g/mol. The compound features a chromene backbone, characterized by a methoxy group and a phenylimino substituent, which contribute to its chemical reactivity and biological properties.

The biological activity of (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in critical biological pathways, thereby modulating their activity. For instance, it may block the active sites of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

- Receptor Modulation : The compound may act as a receptor modulator, influencing various signaling pathways that are crucial for cellular functions and disease processes.

Biological Activities

Research indicates that (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by triggering mitochondrial dysfunction and endoplasmic reticulum stress .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory enzymes positions it as a candidate for developing anti-inflammatory agents.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activities against various pathogens, suggesting its utility in treating infectious diseases .

Case Studies

- Cytotoxicity Studies : A study investigated the cytotoxic effects of related chromene derivatives on multidrug-resistant cancer cell lines. The findings revealed that certain derivatives could bypass P-glycoprotein-mediated resistance, highlighting their potential in overcoming drug resistance in cancer therapy .

- Enzyme Interaction Studies : Another research focused on the interaction of chromene derivatives with specific enzymes linked to inflammatory responses. The results demonstrated that these compounds could effectively inhibit enzyme activity, thus reducing inflammatory markers in vitro .

Comparative Analysis

The biological activity of (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can be compared with other chromene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide | Chromene core with methoxy and phenylimino groups | Anticancer, anti-inflammatory, antimicrobial |

| N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Chlorine substitution on phenyl ring | Varying enzyme inhibition profiles |

| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Naphthalene ring substitution | Effective against multidrug-resistant cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.